(R)-Stereochemistry vs (S) and Racemate
The target compound is the single (R)-enantiomer, confirmed by the IUPAC name tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate and SMILES notation CC(C)(C)OC(=O)NC[C@H]1CCC(=O)N1 [1]. The (S)-enantiomer, tert-butyl N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}carbamate (CAS 148357-97-5), and the racemate/stereochemistry-unspecified analog, tert-butyl [(5-oxopyrrolidin-2-yl)methyl]carbamate (CAS 944728-08-9), are also commercially available but lack the defined (R)-configuration. In the context of aspartyl protease renin inhibition, a final compound incorporating the (2R)-5-oxopyrrolidin-2-ylmethyl moiety (BDBM18341) demonstrated an IC50 of 2 nM against human recombinant renin, while stereochemical inversion or racemization would be predicted to abrogate or significantly reduce binding affinity due to loss of specific interactions with the protease active site [2][3].
| Evidence Dimension | Stereochemical configuration (C2 position of pyrrolidinone ring) |
|---|---|
| Target Compound Data | (2R)-configuration, CAS 173598-46-4, with SMILES CC(C)(C)OC(=O)NC[C@H]1CCC(=O)N1 |
| Comparator Or Baseline | (S)-enantiomer, CAS 148357-97-5; Racemate/undesignated, CAS 944728-08-9 |
| Quantified Difference | Defined (R)-stereocenter; final renin inhibitor incorporating (2R)-fragment shows IC50 = 2 nM (vs predicted reduced activity for (S)- or racemic forms) |
| Conditions | IUPAC nomenclature and SMILES definition; human recombinant renin inhibition assay using synthetic tetradecapeptide substrate (BindingDB BDBM18341) |
Why This Matters
The defined (R)-stereochemistry is a non-negotiable requirement for synthesizing stereospecific drug candidates; procurement of the wrong enantiomer or racemate can lead to inactive or off-target compounds, undermining the validity of SAR studies and wasting synthetic resources.
- [1] PubChem CID 92825866. tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate. IUPAC name and SMILES: CC(C)(C)OC(=O)NC[C@H]1CCC(=O)N1. View Source
- [2] BindingDB BDBM18341. (2S,4S,5S,7S)-5-amino-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}-2-(propan-2-yl)nonanamide. IC50 = 2 nM against human recombinant renin. Novartis Pharmaceuticals. View Source
- [3] Lorthiois E, Breitenstein W, Cumin F, Ehrhardt C, Francotte E, Jacoby E, Ostermann N, Sellner H, Kosaka T, Webb RL, Rigel DF, Hassiepen U, Richert P, Wagner T, Maibaum J. The discovery of novel potent trans-3,4-disubstituted pyrrolidine inhibitors of the human aspartic protease renin from in silico three-dimensional (3D) pharmacophore searches. J Med Chem. 2013 Mar 28;56(6):2207-17. doi: 10.1021/jm3017078. PMID: 23425156. View Source
